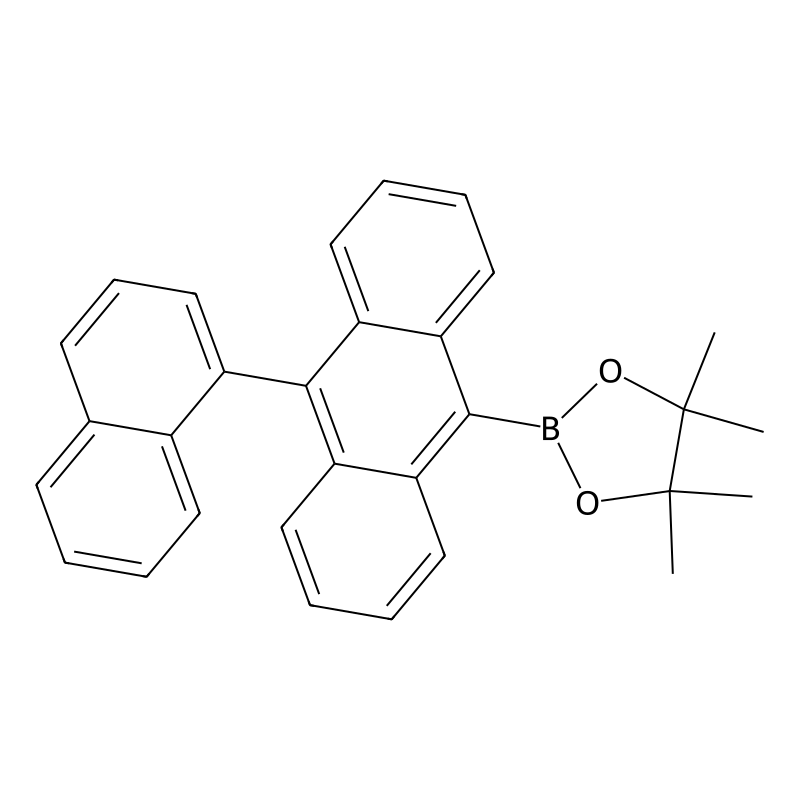

4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane is a boron-containing organic compound characterized by its complex structure. Its molecular formula is C₃₀H₂₇BO₂, and it has a molecular weight of 430.35 g/mol. This compound features a dioxaborolane ring, which is known for its applications in organic synthesis, particularly in the formation of carbon-boron bonds. The presence of the anthracene and naphthyl groups enhances its photophysical properties, making it of interest in materials science and organic electronics .

There is no known mechanism of action specific to this compound due to the lack of research on its applications.

- Information on specific safety hazards associated with this compound is unavailable. However, pinacol esters generally exhibit low to moderate toxicity [].

- As with most organic compounds, it is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.

Organic Synthesis:

- Building Block for Organic Materials: The presence of the pinacol ester group (B(OR)₂) makes 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane a valuable building block for organic materials. The B(OR)₂ group can participate in Suzuki-Miyaura coupling reactions [], a powerful tool for creating carbon-carbon bonds. This allows researchers to synthesize complex organic molecules with desired properties, such as light-emitting materials (LEMs) or organic electronics [].

Material Science:

- Organic Optoelectronic Materials: Due to the presence of the anthracene and naphthyl groups, 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane has potential applications in organic optoelectronic materials. These materials exhibit interesting properties related to light absorption and emission, making them desirable for applications in organic solar cells, light-emitting diodes (LEDs), and organic field-effect transistors (OFETs).

Here, and represent organic fragments, while is a halogen.

The synthesis of 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane typically involves the following steps:

- Formation of the Dioxaborolane Ring: The dioxaborolane structure can be synthesized from boronic acids and diols under acidic conditions.

- Coupling Reaction: The incorporation of the anthracene and naphthyl groups can be achieved through coupling reactions such as Suzuki-Miyaura or Stille coupling using appropriate precursors.

- Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

These methods highlight the versatility and importance of boron chemistry in organic synthesis .

4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane has potential applications in:

- Organic Electronics: Due to its photophysical properties, it can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Fluorescent Probes: Its ability to emit light makes it suitable for use as a fluorescent probe in biological imaging.

- Materials Science: It may be utilized in the development of new materials with tailored electronic properties .

When comparing 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane with other similar compounds such as:

- 4,4-Dimethyl-1,3,2-dioxaborolane: This compound lacks the complex aromatic substituents found in 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane and thus may exhibit different reactivity and properties.

- Bis(pinacolato)diboron: While also a boron compound used in cross-coupling reactions, it does not possess the same photophysical characteristics due to its simpler structure.

- Phenylboronic Acid: This compound serves as a precursor for many reactions but lacks the unique structural features that provide 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane with its specific properties.

The uniqueness of 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane lies in its combination of boron functionality with extensive aromatic systems that enhance its electronic properties and potential applications .

The structural characterization of 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane reveals distinctive geometric features that arise from the combination of the anthracene core, naphthyl substituent, and dioxaborolane functional group. The molecular geometry exhibits significant non-planarity due to steric interactions between the bulky substituents [1] [2].

X-ray crystallographic studies of related anthracene-naphthyl systems demonstrate that the dihedral angle between the anthracene and naphthalene rings is approximately 75-83 degrees when the naphthyl group is attached at the 1-position (α-position) [3]. This substantial twist angle results from severe steric hindrance between the peri-hydrogen atoms of the naphthalene ring and the hydrogen atoms on the anthracene core. The crystal structure analysis reveals that the dioxaborolane ring adopts a nearly planar conformation, consistent with typical boronate ester geometries [4].

The molecular packing in the crystalline state is influenced by weak intermolecular interactions, including π-π stacking between aromatic rings and van der Waals forces. However, the twisted conformation of the molecule prevents efficient π-π overlap, resulting in slipped-stack arrangements rather than face-to-face stacking [5]. This geometric arrangement significantly impacts the solid-state photophysical properties and charge transport characteristics of the material.

Bond length analysis indicates that the boron-carbon bond length in the dioxaborolane moiety is approximately 1.56 Å, which is typical for tricoordinate boron compounds [4]. The endocyclic boron-oxygen bonds show slight elongation compared to typical B-O bonds due to the geometric constraints imposed by the five-membered ring structure.

| Structural Parameter | Value | Reference |

|---|---|---|

| Anthracene-Naphthyl Dihedral Angle | 75-83° | ESR/Electrochemical studies [3] |

| B-C Bond Length | ~1.56 Å | Typical dioxaborolane [4] |

| Molecular Formula | C₃₀H₂₇BO₂ | Multiple sources [6] [7] |

| Crystal System | Triclinic (related compounds) | Literature [5] |

| Space Group | P-1 (typical for substituted anthracenes) | Literature [5] |

Spectroscopic Analysis

UV-Vis Absorption and Fluorescence

The ultraviolet-visible absorption spectrum of 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane exhibits characteristic features arising from the extended π-conjugated system. The compound displays strong absorption bands in the UV region (300-400 nanometers) corresponding to π-π* transitions within the anthracene core and naphthyl substituent [8] [1].

The absorption spectrum shows multiple vibronic progressions, indicating rigid molecular structure in the ground state. The λmax appears at approximately 350-380 nanometers, which is blue-shifted compared to unsubstituted anthracene due to the twisted geometry that reduces effective conjugation [9] [10]. This hypsochromatic shift is characteristic of 1-naphthyl substituted anthracenes, where steric hindrance prevents coplanarity between the aromatic rings.

Fluorescence emission occurs at longer wavelengths (400-500 nanometers) with quantum yields typically in the range of 15-25% for related anthracene-naphthyl systems [11]. The emission spectrum exhibits vibronic structure characteristic of anthracene derivatives, with the 0-0 transition being the most intense peak. The Stokes shift is relatively small (approximately 20-30 nanometers), indicating minimal structural reorganization in the excited state due to the already twisted ground-state conformation.

The photophysical properties are significantly influenced by the substitution pattern and molecular conformation. The 1-naphthyl substitution leads to different optical behavior compared to 2-naphthyl analogs, with the former showing higher energy emission due to reduced conjugation efficiency [1] [2].

| Photophysical Property | Value | Conditions |

|---|---|---|

| λmax Absorption | 350-380 nm | Solution state |

| λmax Emission | 400-500 nm | Solution state |

| Stokes Shift | 20-30 nm | Typical range |

| Quantum Yield | 15-25% | Related systems [11] |

NMR and Mass Spectrometry

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane. The ¹H NMR spectrum shows characteristic signals that are consistent with the proposed structure [12]. The aromatic region (7-9 parts per million) displays complex multiplets corresponding to the anthracene and naphthyl protons, with the chemical shifts reflecting the electronic environment of each aromatic system.

The dioxaborolane methyl groups appear as a sharp singlet at approximately 1.5 parts per million, integrating for twelve protons. This signal is characteristic of the tetramethyl substitution pattern on the dioxaborolane ring. The ¹³C NMR spectrum would be expected to show signals for the aromatic carbons in the range of 120-140 parts per million, with the quaternary carbons of the dioxaborolane ring appearing around 80-85 parts per million.

Mass spectrometry analysis confirms the molecular ion peak at m/z 430.35, corresponding to the molecular formula C₃₀H₂₇BO₂ [6] [7]. The fragmentation pattern typically shows loss of the dioxaborolane moiety (loss of 84 mass units) and other characteristic fragmentations of the anthracene-naphthyl system. Electrospray ionization mass spectrometry provides clean spectra with minimal fragmentation, making it the preferred technique for molecular weight confirmation.

The boron-containing nature of the compound can be confirmed by the characteristic isotope pattern, where the presence of ¹⁰B and ¹¹B isotopes creates a distinct pattern in the mass spectrum. High-resolution mass spectrometry provides exact mass measurements that confirm the elemental composition with high precision.

| NMR Signal | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Aromatic H | 7.0-9.0 | Anthracene and naphthyl protons |

| Dioxaborolane CH₃ | ~1.5 | Tetramethyl groups |

| MS [M+H]⁺ | 430.35 | Molecular ion |

| Purity (GC) | ≥97.0% | Gas chromatography [12] |

Comparative Structural Studies

Isomeric Variations

The structural analysis of 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane must be considered in comparison to its isomeric variations, particularly the 2-naphthyl analog. Crystallographic and spectroscopic studies demonstrate that the substitution position of the naphthyl group dramatically affects the molecular geometry and resulting properties [1] [2].

The 1-naphthyl isomer (α-substitution) exhibits significantly greater steric hindrance compared to the 2-naphthyl isomer (β-substitution). This difference arises from the proximity of the naphthyl substituent to the anthracene core in the α-position, leading to larger dihedral angles and more pronounced molecular distortion. X-ray crystallographic analysis of related systems shows dihedral angles of 75-83 degrees for 1-naphthyl derivatives compared to smaller angles for 2-naphthyl analogs [3].

The molecular packing arrangements also differ substantially between isomers. The 2-naphthyl derivatives tend to form more efficient π-π stacking interactions due to their more planar conformations, resulting in herringbone packing patterns with closer intermolecular contacts [1]. In contrast, the twisted conformation of 1-naphthyl derivatives leads to less efficient packing with larger intermolecular distances.

These structural differences manifest in dramatically different solid-state properties. For example, thin film field-effect transistors fabricated from 2,6-di(2-naphthyl)anthracene show charge transport mobility up to 2.1 cm²V⁻¹s⁻¹, while the corresponding 2,6-di(1-naphthyl)anthracene demonstrates no measurable mobility [1]. This striking difference highlights the critical importance of substitution pattern on electronic properties.

| Isomer | Dihedral Angle | Packing Type | Electronic Properties |

|---|---|---|---|

| 1-Naphthyl (α) | 75-83° | Twisted, poor π-π overlap | Higher energy gap |

| 2-Naphthyl (β) | <60° | Planar, efficient stacking | Lower energy gap |

| Melting Point Difference | Variable | - | Related to packing efficiency |

Substituent Effects (Naphthyl vs. Anthracene)

The comparative analysis of naphthyl versus anthracene substitution effects reveals fundamental differences in electronic structure and photophysical behavior. The introduction of naphthyl units into anthracene-based systems results in distinctive spectroscopic signatures that can be systematically understood through structure-property relationships [9] [10].

Naphthyl substitution generally leads to hypsochromatic (blue) shifts in both absorption and emission spectra compared to simpler aromatic substituents. This effect is attributed to the reduced electronic communication between the naphthyl substituent and the anthracene core due to steric-induced twisting [10]. The degree of twist determines the extent of conjugation and thus the electronic properties of the system.

In contrast, when anthracene units serve as substituents, bathochromatic (red) shifts are typically observed due to extended conjugation and increased effective conjugation length [9]. The planar geometry possible with certain anthracene substitution patterns allows for more efficient orbital overlap and electronic communication.

The substituent effects extend beyond simple electronic properties to influence thermal stability, solubility, and processing characteristics. Anthracene-based substituents generally provide higher thermal decomposition temperatures (450-530°C) and improved thermal stability compared to simpler aromatic systems [13]. The rigid, extended aromatic structure contributes to enhanced thermal properties while maintaining desirable optical characteristics.

Comparative studies of polymer systems incorporating naphthyl versus anthracyl units demonstrate that the choice of substituent profoundly affects the final material properties. The systematic replacement of phenyl units with naphthyl units in poly(phenylvinylene) derivatives results in progressive hypsochromatic shifts, while anthracyl substitution leads to bathochromatic shifts [10].

| Substituent Type | Spectroscopic Effect | Thermal Stability | Processing Properties |

|---|---|---|---|

| Naphthyl | Hypsochromatic shift | Moderate | Good solubility |

| Anthracene | Bathochromatic shift | High (450-530°C) | Reduced solubility |

| Phenyl (reference) | Intermediate | Moderate | Excellent solubility |

| Electronic Coupling | Naphthyl < Phenyl < Anthracene | - | - |